![molecular formula C16H23FN2O2 B2892558 (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-34-8](/img/structure/B2892558.png)
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate
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Description
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthetic Methodologies and Process Development
A practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor was developed through a modified Kulinkovich–Szymoniak cyclopropanation, showcasing the importance of efficient synthesis techniques in drug development (Wenjie Li et al., 2012). This highlights the relevance of synthetic methods in preparing complex molecules for biomedical research.
Structural and Reactivity Studies
Studies on compounds structurally related to (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate, such as tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, have detailed crystallographic analyses revealing insights into hydrogen bonding and molecular orientation, which are crucial for understanding the reactivity and interaction mechanisms of organic compounds (P. Baillargeon et al., 2014).
Catalytic Activities and Chemical Reactivity
Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, including derivatives similar in concept to (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate, have been synthesized and shown to catalyze hydrogen transfer reactions of ketones, indicating the potential for these compounds in catalysis and organic synthesis (Yong Cheng et al., 2009).
Applications in Material Science
The synthesis and characterization of aromatic polyamides based on derivatives derived from tert-butylhydroquinone demonstrate the application of complex organic compounds in the development of new materials with high thermal stability and solubility in organic solvents, pointing towards the importance of such compounds in material science and engineering (Chin‐Ping Yang et al., 1999).
properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVAXTCJLWVJKN-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate |
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